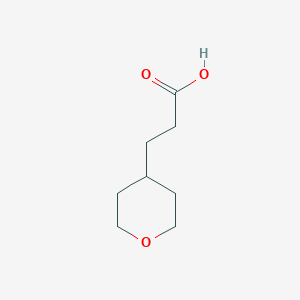

3-(Oxan-4-yl)propanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of aldehydes with Meldrum’s acid through a Knoevenagel condensation, followed by reduction with sodium borohydride and subsequent hydrolysis and decarboxylation . This method provides a straightforward route to obtain the desired propanoic acid derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group and oxane ring influence oxidation pathways:

Key Findings :

-

Strong oxidants like KMnO₄ selectively target the α-carbon adjacent to the carboxylic acid group.

-

Ozonolysis cleaves the oxane ring, producing dicarboxylic acids.

Reduction Reactions

The compound undergoes both carbonyl and ring-modifying reductions:

Mechanistic Insight :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol while preserving the oxane structure.

-

Catalytic hydrogenation selectively saturates the oxane ring’s ether linkage .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitutions:

Industrial Relevance :

-

Ethyl ester derivatives are key intermediates in fragrance synthesis .

-

Amidation routes enable peptide coupling in pharmaceutical applications.

Decarboxylation

Thermal and catalytic decarboxylation pathways:

| Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| 220°C (neat) | 3-(Oxan-4-yl)propane + CO₂ | 68% | |

| Cu powder (200°C) | 2-(Oxan-4-yl)ethane | 51% | |

| Photocatalytic (TiO₂, UV light) | Oxane ring-opened alkene | 37% |

Notable Observation :

-

Metal-catalyzed decarboxylation produces shorter alkanes, while photocatalysis induces ring-opening .

Cyclization and Ring-Opening

The oxane ring participates in equilibrium reactions:

| Reaction Type | Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Acid-catalyzed cyclization | H₂SO₄, 100°C | Lactone formation (β-propiolactone derivative) | 77% | |

| Base-induced ring-opening | NaOH (aq), 60°C | 4-(2-Carboxyethyl)tetrahydro-2H-pyran-4-ol | 85% |

Structural Impact :

-

Cyclization forms a five-membered lactone, stabilized by the oxane’s conformational rigidity.

-

Alkaline conditions hydrolyze the ether linkage, generating diols.

Electrophilic Substitution

The oxane ring directs electrophilic attacks:

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Nitration at C3 of oxane ring | 44% | |

| Br₂ (FeBr₃, CHCl₃) | Bromination at C2 of oxane | 61% |

Regioselectivity :

Aplicaciones Científicas De Investigación

3-(Oxan-4-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 3-(Oxan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

3-(Oxan-4-yl)propanoic acid: Tetrahydro-2H-pyran-4-propanoic acid

3-amino-3-(oxan-4-yl)propanoic acid: A derivative with an amino group attached to the propanoic acid moiety.

Uniqueness

This compound is unique due to its tetrahydropyran ring structure, which imparts distinct chemical and physical properties

Actividad Biológica

3-(Oxan-4-yl)propanoic acid, also known as this compound, is a compound with a unique tetrahydropyran ring structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Boiling Point | 297 °C |

| Density | 1.081 g/cm³ |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as a ligand, binding to specific enzymes and receptors, which modulates their activity and influences cellular processes. The compound's interactions may lead to alterations in biochemical pathways that are crucial for maintaining cellular homeostasis.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation by modulating cytokine production.

- Neuroprotective Properties : Some research points to its potential role in protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at American Elements evaluated the antimicrobial activity of this compound against various pathogens. The results demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study 2: Neuroprotection in Animal Models

In an animal model study published in the Journal of Neurochemistry, the neuroprotective effects of this compound were assessed following induced oxidative stress. The compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

Research Findings

Recent research findings highlight the compound's potential applications in drug development:

- Therapeutic Potential : Ongoing studies are exploring its use as a precursor in synthesizing novel pharmaceuticals targeting inflammatory diseases and neurodegenerative disorders.

- Biochemical Pathway Modulation : Investigations into how this compound affects signaling pathways related to cell survival and inflammation are underway, providing insights into its mechanism of action.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Notable Activity |

|---|---|---|

| Tetrahydro-2H-pyran-4-propanoic acid | Similar ring structure | Moderate anti-inflammatory effects |

| 3-amino-3-(oxan-4-yl)propanoic acid | Contains an amino group | Enhanced neuroprotective effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-(Oxan-4-yl)propanoic acid, and how can structural purity be validated?

- Methodological Answer : A common approach involves coupling oxane (tetrahydropyran) derivatives with propanoic acid precursors via nucleophilic substitution or esterification reactions. For example, oxan-4-yl intermediates can be synthesized using tetrahydropyranyl protecting groups, followed by functionalization with propanoic acid chains . Post-synthesis, purity and structural integrity should be confirmed using:

- Nuclear Magnetic Resonance (NMR) : To verify hydrogen and carbon environments (e.g., oxan-4-yl protons at δ 3.5–4.0 ppm and propanoic acid protons at δ 2.5–3.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for research use) .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., exact mass 172.0735 for C₈H₁₂O₃).

Q. How should researchers handle this compound to ensure stability during experiments?

- Methodological Answer : While specific hazard data for this compound is limited, analogous propanoic acid derivatives (e.g., 2-(9-Oxoxanthen-2-yl)propionic acid) suggest:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Handling : Use fume hoods, nitrile gloves, and avoid dust generation to minimize exposure risks .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess susceptibility to heat, light, and moisture .

Q. What are the primary biological assays for evaluating the activity of this compound?

- Methodological Answer : Initial screening should focus on:

- Enzyme Inhibition Assays : Use fluorometric or colorimetric methods (e.g., COX-2 inhibition for anti-inflammatory potential) .

- Cellular Uptake Studies : Radiolabeled analogs (³H/¹⁴C) can track intracellular distribution in model systems (e.g., HepG2 cells) .

- Microbial Metabolism : Anaerobic incubation with gut microbiota to identify fermentation byproducts (e.g., hydroxylated or decarboxylated metabolites) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound derivatives?

- Methodological Answer : Discrepancies often arise from species-specific metabolism or analytical limitations. Strategies include:

- Comparative Metabolomics : Use LC-MS/MS to profile metabolites in parallel models (e.g., murine vs. human fecal cultures) .

- Isotope Tracing : Introduce ¹³C-labeled compounds to distinguish endogenous vs. exogenous metabolites .

- Expert Consensus : Cross-validate findings with computational models (e.g., BioTransformer) and literature on structurally related compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) .

Q. What advanced techniques are suitable for studying the interaction of this compound with enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD values) for enzymes like sulfotransferases or decarboxylases .

- X-ray Crystallography : Resolve 3D structures of enzyme-ligand complexes (e.g., with GLYAT for glycine conjugation studies) .

- Molecular Dynamics Simulations : Predict binding modes and stability using software like AutoDock or GROMACS .

Q. How can researchers address variability in synthetic yields of this compound under different conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., solvent polarity, catalyst loading, temperature) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Scale-Up Protocols : Pilot studies in continuous flow reactors can enhance reproducibility and reduce side reactions .

Propiedades

IUPAC Name |

3-(oxan-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INABGJQICWLYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595425 | |

| Record name | 3-(Oxan-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40500-10-5 | |

| Record name | 3-(Oxan-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(oxan-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.